![molecular formula C7H2I3KO2 B8093662 Potassium 2,3,5-triiodobenzoate](/img/structure/B8093662.png)
Potassium 2,3,5-triiodobenzoate
Overview
Description
Potassium 2,3,5-triiodobenzoate is a useful research compound. Its molecular formula is C7H2I3KO2 and its molecular weight is 537.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium 2,3,5-triiodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2,3,5-triiodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Auxin Transport Inhibition and Effect on Cellular Functions
TIBA is known as an auxin transport inhibitor. It stimulates specific [3H]verapamil binding to zucchini microsomes and rabbit skeletal muscle membranes, influencing cellular functions like muscle contraction and relaxation (Andrejauskas, Hertel, & Marmé, 1986).
Impact on Plant Growth and Antioxidant Activity
In tomato seedlings, different iodobenzoates including 2,3,5-triiodobenzoic acid were studied for their effects on growth, antioxidant potential, and iodine accumulation. TIBA affected shoot deformation and iodine accumulation in plants, indicating its role in plant physiological processes (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Antitumor Activity
TIBA has been shown to induce cell death in tumor cells through the generation of reactive oxygen species. This property highlights its potential application in cancer research, particularly in lung cancer and leukemia (Silva de Abreu & Fernandes, 2021).
Hepatoprotective Properties
While not directly related to Potassium 2,3,5-triiodobenzoate, research on related potassium compounds like potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazole-3-yl)thio)acetate has shown hepatoprotective effects, suggesting a potential area for further investigation of potassium compounds in liver health (Martyshuk et al., 2022).
Effect on Nutrient Accumulation in Plants
A study on the effect of TIBA on N, P, K, and Ca accumulation in pea plants showed that its application can influence the nutrient uptake and distribution in plants, affecting their growth and development (Raková & Minář, 1970).
Applications in Nonlinear Optical Materials
The synthesis and characterization of potassium 3,5-dinitrobenzoate (KDNB) for its third-order nonlinear optical properties suggest the potential application of TIBA derivatives in photonics and optoelectronics (Karuppasamy, Sivasubramani, Pandian, & Ramasamy, 2016).
properties
IUPAC Name |
potassium;2,3,5-triiodobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O2.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,(H,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKJHZXUGXANNN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)[O-])I)I)I.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2I3KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.